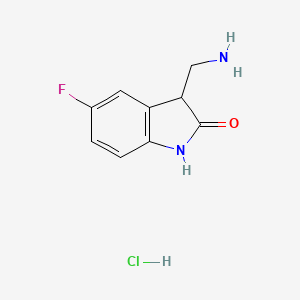

3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of aminomethyl compounds often involves the Mannich reaction, a one-step method for introducing an aminoalkyl moiety by electrophilic substitution .Chemical Reactions Analysis

Aminomethyl compounds can participate in a variety of chemical reactions. For example, they can undergo protodeboronation, a reaction that involves the removal of a boron group .Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary widely. They are generally solid at room temperature and have varying degrees of solubility in water .Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

One study discusses an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist suitable for both intravenous and oral clinical administration, highlighting its effectiveness in pre-clinical tests relevant to emesis and depression. This suggests a potential application of similar compounds in the treatment of conditions mediated by the NK1 receptor, although the specific chemical structure differs from 3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride (Harrison et al., 2001).

Poly(dopamine) Structure Elucidation

Another study focuses on elucidating the structure of poly(dopamine), a material with broad utility as an antifouling agent. While this research does not directly involve 3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride, it demonstrates the interest in understanding and applying the structural and functional properties of complex chemical compounds in biological systems (Dreyer et al., 2012).

Fluorescent Sensors for Fe3+

The development of fluorescent sensors for selective detection of Fe3+ ions, based on 5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline derivatives, illustrates the utility of structurally related compounds in the creation of highly selective fluorescent sensors for metal ions, which could have implications for environmental monitoring and biological research (Peng et al., 2007).

Fluoroalkyl Chloroformates for Amino Acid Analysis

Research on the use of novel fluoroalkyl chloroformates for the immediate conversion of amino acids into hydrophobic derivatives for gas chromatographic analysis demonstrates the chemical versatility and potential application of fluoro-containing compounds in analytical chemistry, facilitating rapid and robust analysis of amino acids (Hušek et al., 2008).

Antifungal Activity of Quinazoline Derivatives

A study on the synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives showcases the potential of fluoro-containing compounds in the development of new antifungal agents, indicating the broad spectrum of biological activities that such compounds can exhibit (Xu et al., 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(aminomethyl)-5-fluoro-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O.ClH/c10-5-1-2-8-6(3-5)7(4-11)9(13)12-8;/h1-3,7H,4,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYNBWOPZRTTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(C(=O)N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)